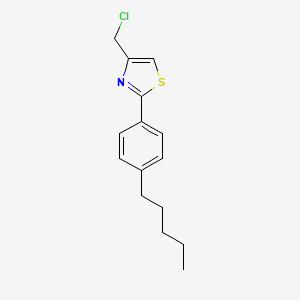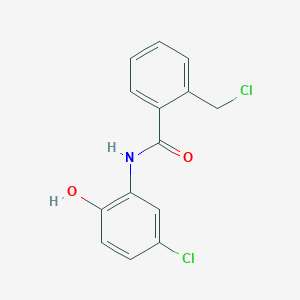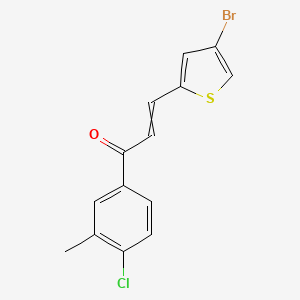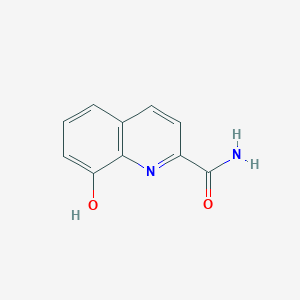
8-Hydroxyquinoline-2-carboxamide
説明
8-Hydroxyquinoline-2-carboxamide is a member of quinolines . It has been studied for its antiviral properties, particularly against the H5N1 avian influenza virus . The inhibitory activity of the compounds depends on the position of halogen substituents and is also affected by the lipophilicity and electron properties .
Synthesis Analysis
A series of thirty-two ring-substituted 8-hydroxyquinoline-2-carboxanilides were prepared by microwave-assisted synthesis . The condensation of 8-hydroxyquinoline-2-carbaldehyde with aromatic diamines afforded quinoline-based benzimidazole followed by intracyclization reaction to produce derivatives .Molecular Structure Analysis
8-Hydroxyquinoline-2-carboxamide incorporates the 8-hydroxyquinoline (8-HQ) moiety, which is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 . The pyridine ring maintains its properties as an electron-deficient entity with a basic nitrogen .Chemical Reactions Analysis
Due to the presence of the phenolic group, 8-HQ displays typical phenolic properties that make it susceptible to numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .Physical And Chemical Properties Analysis
8-Hydroxyquinoline-2-carboxamide has a molecular weight of 188.18 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 188.058577502 g/mol . It has a topological polar surface area of 76.2 Ų .科学的研究の応用
Antimicrobial Activity
Compounds containing the 8-Hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial effects . The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-Hydroxyquinolines good monoprotic bidentate chelating agents .
Anticancer Agents
8-Hydroxyquinoline and many of its derivatives have been found to have anticancer properties . They can be used to develop potent lead compounds with good efficacy and low toxicity .
Inhibitors of 2OG-dependent Enzymes
5-Carboxy-8-hydroxyquinoline (IOX1) is the most effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies . It has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity associated protein (FTO) .
Chelators of Metalloproteins
8-Hydroxyquinolines form four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ . This makes them effective chelators of metalloproteins .
Anti-HIV Agents
8-Hydroxyquinoline derivatives have been found to have anti-HIV properties . They can inhibit the replication of the HIV virus, making them potential candidates for the development of new antiretroviral drugs .
Antifungal Agents
8-Hydroxyquinoline and its derivatives have been found to have antifungal properties . They can inhibit the growth of various types of fungi, making them potential candidates for the development of new antifungal drugs .
Antileishmanial Agents
8-Hydroxyquinoline derivatives have been found to have antileishmanial properties . They can inhibit the growth of Leishmania parasites, making them potential candidates for the development of new antileishmanial drugs .
Antischistosomal Agents
8-Hydroxyquinoline derivatives have been found to have antischistosomal properties . They can inhibit the growth of Schistosoma parasites, making them potential candidates for the development of new antischistosomal drugs .
作用機序
Target of Action
8-Hydroxyquinoline-2-carboxamide primarily targets 2-Oxoglutarate (2OG) and iron-dependent oxygenases . These are considered promising therapeutic biotargets for various human diseases . The compound is a broad-spectrum inhibitor of the 2OG oxygenase subfamilies, which include nucleic acid demethylases and γ-butyrobetaine hydroxylase .
Mode of Action
8-Hydroxyquinoline-2-carboxamide interacts with its targets by inhibiting their function. For instance, it has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM), specifically the Jumonji domain-containing histone demethylases (JMJD) . It also inhibits the fat mass and obesity-associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .
Biochemical Pathways
The compound affects the biochemical pathways involving 2OG-dependent enzymes. It is generated from tryptophan via kynurenine and 3-hydroxykynurenine . The production of 8-Hydroxyquinoline-2-carboxamide is effectively blocked by the KMO-inhibitor mNBA .
Pharmacokinetics
It’s worth noting that its relative compound, iox1, suffers from low cell permeability
Result of Action
The molecular and cellular effects of 8-Hydroxyquinoline-2-carboxamide’s action include the inhibition of key enzymes, leading to changes in epigenetic processes . For example, it inhibits the function of JMJD and FTO, affecting the demethylation of nucleic acids .
Action Environment
The action of 8-Hydroxyquinoline-2-carboxamide can be influenced by environmental factors. For instance, the amount of 8-Hydroxyquinoline-2-carboxylic acid in the regurgitate of Spodoptera larvae was found to be strongly dependent on the tryptophan content of the diet . This suggests that the dietary environment can influence the production and action of the compound.
将来の方向性
特性
IUPAC Name |
8-hydroxyquinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-10(14)7-5-4-6-2-1-3-8(13)9(6)12-7/h1-5,13H,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLPADBAAMHWQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50385314 | |
| Record name | 8-hydroxyquinoline-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxyquinoline-2-carboxamide | |
CAS RN |
6759-79-1 | |
| Record name | 2-Quinolinecarboxamide, 8-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6759-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-hydroxyquinoline-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




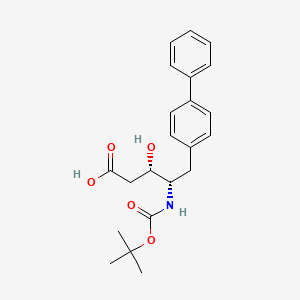



![1,3,6,8-Tetrahydrothieno[3,4-g][2]benzothiole 2,7-dioxide](/img/structure/B1621259.png)
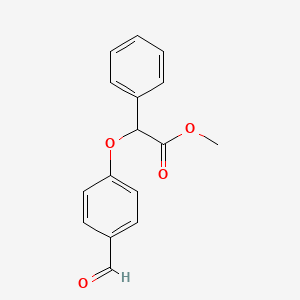
![1-{3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone](/img/structure/B1621262.png)
![3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol](/img/structure/B1621263.png)
![5-(6-Chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4h-1,2,4-triazole-3-thiol](/img/structure/B1621266.png)

